1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one
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Overview
Description
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one is a chemical compound with the molecular formula C18H22O It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 6 and 7, and a hex-5-en-1-one side chain attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethylnaphthalene and hex-5-en-1-one.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction, where 6,7-dimethylnaphthalene reacts with hex-5-en-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylnaphthalen-1-yl)hex-5-en-1-one
- 1-(7-Methylnaphthalen-1-yl)hex-5-en-1-one
- 1-(6,7-Dimethylnaphthalen-1-yl)pent-4-en-1-one
Uniqueness
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one is unique due to the presence of two methyl groups at positions 6 and 7 on the naphthalene ring, which can influence its chemical reactivity and biological activity. The hex-5-en-1-one side chain also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
95544-14-2 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(6,7-dimethylnaphthalen-1-yl)hex-5-en-1-one |
InChI |
InChI=1S/C18H20O/c1-4-5-6-10-18(19)16-9-7-8-15-11-13(2)14(3)12-17(15)16/h4,7-9,11-12H,1,5-6,10H2,2-3H3 |
InChI Key |
JVJWTPNQRUYPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=CC=C2)C(=O)CCCC=C |
Origin of Product |
United States |
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